2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-12-2-4-13(5-3-12)16-10-25-18(20-16)21-17(22)11-26(23,24)15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPOGDVLZYYOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Sulfonylation: The chlorophenyl group is introduced through a sulfonylation reaction, where a chlorobenzene derivative is reacted with a sulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate product with an acylating agent like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : The thiazole ring can be synthesized through cyclization reactions involving thiourea derivatives and α-haloketones.
- Urea Formation : The p-tolyl group is introduced through reactions with isocyanates to form urea linkages.
- Final Coupling : The final step involves coupling the thiazole derivative with 4-chlorophenyl acetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Anticancer Activity
Recent studies indicate that thiazole derivatives, including this compound, exhibit significant anticancer properties:
- Cytotoxicity Testing : In vitro tests have demonstrated considerable cytotoxicity against various cancer cell lines. For example, similar compounds have shown IC50 values as low as 0.62 µM against HepG2 cells, indicating potent anti-hepatocellular carcinoma activity .
- Mechanistic Insights : These compounds may induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells, suggesting their potential as therapeutic agents against tumors .
Antimicrobial Properties
The compound also shows promise in antimicrobial applications:
- Activity Against Bacteria : Thiazole derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria. Compounds with similar structures have demonstrated effectiveness against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium .
- Fungal Resistance : Some derivatives exhibit broad-spectrum antifungal activity against drug-resistant strains, making them candidates for further investigation in treating infections caused by resistant pathogens .
Case Study: Anticancer Potential
A study conducted by Aliabadi et al. evaluated various thiazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound showed significant cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers synthesized a series of thiazole derivatives and tested their efficacy against methicillin-resistant Staphylococcus aureus. The findings highlighted that specific structural modifications enhanced their antibacterial properties, suggesting a pathway for the development of new antimicrobial agents based on this compound .
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfonyl group distinguishes it from halogenated (e.g., chloro, fluoro) or nitrogen-containing (e.g., piperazine) analogs. This group increases molecular weight (~403.88 vs. 253.78–426.96 in analogs) and likely improves solubility due to its polar nature .
- Melting points for analogs range widely (115–303°C), influenced by substituent bulk and crystallinity.
Antimicrobial and Antifungal Activities ():
- Analogs like N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) showed MIC values of 6.25–12.5 µg/mL against bacterial strains (e.g., S. aureus, E. coli) .
- Sulfamoylphenyl derivatives (e.g., 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide) exhibited moderate antifungal activity, though data for sulfonyl analogs are sparse .
Enzyme Inhibition and Therapeutic Potential:
- Coumarin-thiazole hybrids (e.g., Compound 5) showed α-glucosidase inhibition (IC₅₀ = 8.2 µM), highlighting structural versatility for targeting metabolic enzymes .
Inference for Target Compound : The sulfonyl group may enhance binding to enzymatic targets (e.g., MMPs, α-glucosidase) through hydrogen bonding or electrostatic interactions, though experimental validation is needed.
Biological Activity
2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the family of thiazole derivatives. Its structure includes a thiazole ring, a sulfonyl group, and an acetamide moiety, which contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂S |
| Molecular Weight | Approximately 363.87 g/mol |
| CAS Number | 1221230-06-5 |
| Functional Groups | Thiazole ring, sulfonamide, acetamide |
The presence of the 4-chlorophenyl and p-tolyl groups enhances its chemical properties and biological activities, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function through:
- Enzyme Inhibition : It can inhibit key enzymes by binding to their active sites, disrupting normal metabolic processes.
- Receptor Modulation : The compound may interact with specific receptor sites, influencing receptor activity and downstream signaling pathways.
Research Findings
Recent studies have highlighted the compound's potential efficacy in various biological contexts:
- Anticancer Activity : Thiazole derivatives have been investigated for their cytotoxic effects against different cancer cell lines. For example, compounds similar to this compound have shown promising results against hepatocellular carcinoma and breast cancer cells .
- Enzyme Inhibition Studies : In vitro evaluations indicated that related thiazole compounds exhibit inhibitory properties towards bovine pancreatic DNase I. The most potent compounds demonstrated IC50 values in the nanomolar range, indicating strong enzyme inhibition capabilities .
- Antioxidant Properties : Some thiazole-based compounds have exhibited significant antioxidant activity, suggesting potential applications in protecting against oxidative stress-related diseases .
Case Study 1: Anticancer Activity
A study evaluated several thiazole derivatives against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited substantial cytotoxicity with IC50 values below 10 µM, highlighting their potential as anticancer agents.
Case Study 2: Enzyme Inhibition
Another research focused on the inhibitory effects of thiazole derivatives on DNase I. Molecular docking studies revealed that specific structural features were critical for binding affinity. Compounds with the 4-chlorophenyl moiety showed enhanced inhibitory activity compared to others lacking this feature .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide?
- Methodology : Synthesis typically involves N-acylation of thiazol-2-amine derivatives. For example:
- Step 1 : React 4-(p-tolyl)thiazol-2-amine with chloroacetate derivatives (e.g., ethyl chloroacetate) in the presence of a base like sodium dispersed in THF ( ).
- Step 2 : Introduce the sulfonyl group via reaction with 4-chlorophenylsulfonyl chloride under controlled conditions.
- Alternative routes include refluxing with acetic anhydride for acetylation ( ).
- Purification via recrystallization (e.g., ethanol) ensures product integrity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Key Techniques :
- X-ray crystallography for resolving crystal packing and bond geometries (e.g., intramolecular C–H···O interactions; ).
- IR spectroscopy to confirm functional groups (e.g., sulfonyl, amide C=O stretches).
- NMR (¹H and ¹³C) for verifying substituent positions and molecular connectivity ( ).
- Mass spectrometry for molecular weight validation .
Q. What are the key steps in confirming the purity of synthesized this compound?
- Protocol :
- Monitor reaction progress using TLC ( ).
- Purify via recrystallization (e.g., absolute ethanol) to remove unreacted intermediates.
- Validate purity using HPLC or melting point analysis ( ) .
Advanced Research Questions
Q. How can researchers optimize the reaction yield when synthesizing sulfonyl-containing acetamide derivatives?
- Strategies :
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency ( ).
- Ultrasonication : Improve reaction kinetics by reducing aggregation and enhancing reagent mixing ( ).
- Solvent optimization : Polar aprotic solvents (e.g., DCM) favor sulfonation and acylation steps.
- Temperature control : Reflux conditions (~80–100°C) balance reactivity and side-product suppression .
Q. What strategies are recommended for resolving contradictions in reported biological activities of thiazole-based acetamides?
- Approach :
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., sulfonyl, aryl groups) to isolate bioactivity drivers ( ).
- Standardized assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and protocols to minimize variability.
- Meta-analysis : Compare data across studies while controlling for experimental conditions (e.g., dosage, solvent) .
Q. How do intermolecular interactions, such as hydrogen bonding, influence the crystal packing and stability of this compound?
- Analysis :
- X-ray crystallography reveals critical interactions:
- C–H···O hydrogen bonds stabilize molecular chains ( ).
- N–H···O interactions contribute to 3D lattice formation (e.g., centrosymmetric head-to-tail packing; ).
- Computational tools (e.g., Mercury Software) can model packing efficiency and predict solubility .
Q. How can computational chemistry be integrated to predict the reactivity or bioactivity of this compound?
- Methods :
- Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.
- QSAR modeling : Train models on analogs (e.g., ’s derivatives) to predict IC₅₀ values.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported for similar acetamide derivatives?
- Steps :
- Replicate conditions : Ensure identical reagent ratios, solvents, and temperatures.
- Characterize intermediates : Use NMR to confirm intermediate purity (e.g., unreacted sulfonyl chloride).
- Explore alternative routes : Compare DMAP-catalyzed vs. traditional methods ( vs. 4) .
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Crystal structure | X-ray diffraction | |
| Reaction yield optimization | DMAP/ultrasonication | |
| Bioactivity analysis | SAR studies (substituent variation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
